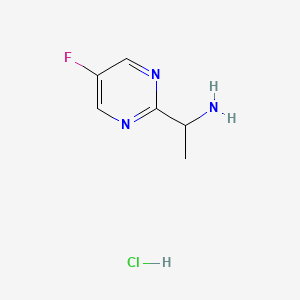
1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride
Descripción general
Descripción
“1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS RN®: 1414958-45-4 . It is manufactured by Combi-Blocks and is stored under frozen conditions .
Molecular Structure Analysis
The molecular formula of “1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride” is C6H9ClFN3 . The average mass is 177.607 Da and the monoisotopic mass is 177.046906 Da .Physical And Chemical Properties Analysis
The predicted boiling point of “1-(5-Fluoropyrimidin-2-yl)ethan-1-amine” is 183.4±20.0 °C and the predicted density is 1.202±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Fluoropyrimidine-based Chemotherapy in Colorectal Cancer
Fluoropyrimidines, including 5-FU and its oral prodrugs (capecitabine, UFT, and S-1), remain cornerstone treatments for colorectal cancer (CRC). These agents function by inhibiting thymidylate synthase, a crucial enzyme in DNA synthesis, leading to cancer cell death. Studies have shown that S-1, an oral fluoropyrimidine, has demonstrated promising results in CRC treatment when combined with other chemotherapeutics like oxaliplatin, offering an alternative with reduced toxicity and improved patient convenience (Miyamoto et al., 2014) (Satoh & Sakata, 2012).
Application in Gastric Cancer
S-1 has also been extensively studied for its efficacy in gastric cancer treatment. As a fourth-generation oral fluoropyrimidine, S-1 combines tegafur with biochemical modulators to enhance efficacy and reduce toxicity, making it a significant advancement in gastric cancer chemotherapy. Clinical trials have validated S-1's effectiveness as both a standalone treatment and in combination with cisplatin, highlighting its role in the adjuvant and metastatic settings of gastric cancer management (Maehara, 2003).
Pharmacogenetics and Fluoropyrimidine Metabolism
The metabolism of fluoropyrimidines is complex and can lead to severe toxicities. Research has delved into the pharmacogenetics of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism. Identifying genetic polymorphisms in DPD can predict a patient's risk for adverse reactions to fluoropyrimidine therapy, emphasizing the importance of genetic testing prior to treatment initiation (Del Re et al., 2017).
Innovations in Fluoropyrimidine Formulations
The development of novel fluoropyrimidine formulations, such as S-1 and TAS-102, represents a significant advance in chemotherapy. These formulations aim to improve the therapeutic index of fluoropyrimidines by enhancing drug efficacy while minimizing toxicity. TAS-102, for instance, combines trifluridine with tipiracil hydrochloride to maintain effective drug levels and has shown promise in treating 5-FU-refractory patients (Lenz et al., 2015).
Environmental and Industrial Applications
Fluoropyrimidines and their derivatives, due to their chemical properties, have potential applications beyond cancer therapy. For instance, amine-functionalized compounds have been investigated for environmental applications, such as the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This highlights the versatility of fluoropyrimidine derivatives in various scientific and industrial fields (Ateia et al., 2019).
Propiedades
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3.ClH/c1-4(8)6-9-2-5(7)3-10-6;/h2-4H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXIYWZAHFHREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[(3-Methylbenzyl)sulfanyl]ethoxy}benzoic acid](/img/structure/B3102005.png)
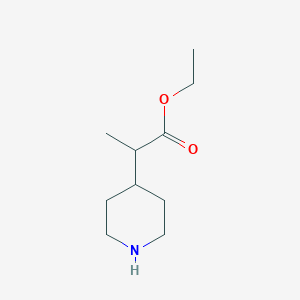
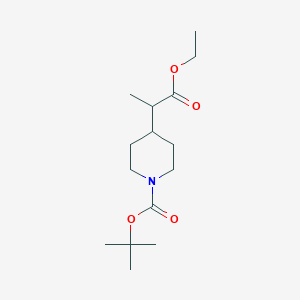

![Methyl 3-cyano-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoate](/img/structure/B3102020.png)
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B3102028.png)
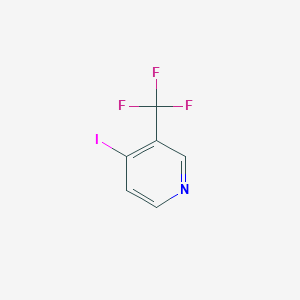
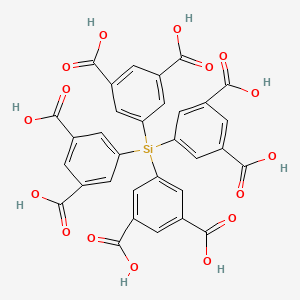

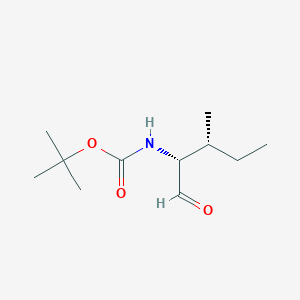

![2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B3102079.png)
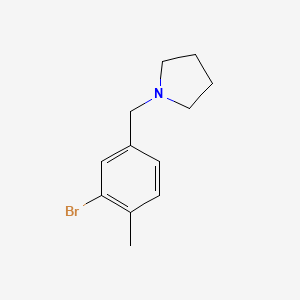
![1-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B3102093.png)